6-Amino-5-hydroxy-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile
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Overview
Description
6-Amino-5-hydroxy-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile is a complex organic compound that belongs to the indene family This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, a carbonyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-hydroxy-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the amino, hydroxyl, carbonyl, and nitrile groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-hydroxy-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitrile group can produce a primary amine .
Scientific Research Applications
6-Amino-5-hydroxy-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Amino-5-hydroxy-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile: Shares a similar core structure but lacks the amino and hydroxyl groups.
5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester: Contains a similar indene core with different substituents.
N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: Features a similar carbonyl and amino group arrangement but with additional fluorine and methyl groups.
Uniqueness
The uniqueness of 6-Amino-5-hydroxy-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile lies in its combination of functional groups, which provides a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
6-amino-5-hydroxy-1-oxo-2,3-dihydroindene-4-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-4-7-5-1-2-9(13)6(5)3-8(12)10(7)14/h3,14H,1-2,12H2 |
InChI Key |
NKTVYZGIGSQYIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C(=C21)C#N)O)N |
Origin of Product |
United States |
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